

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzyl bromide

Cat. No.: B1349796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Difluoromethoxy)benzyl bromide**, a versatile reagent and building block in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

2-(Difluoromethoxy)benzyl bromide, also known by its IUPAC name 1-(bromomethyl)-2-(difluoromethoxy)benzene, is an organic compound valued for its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.^[1] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it an attractive feature in drug design.^[2]

Structural and Quantitative Data

The key identifying and physical properties of **2-(Difluoromethoxy)benzyl bromide** are summarized below for quick reference.

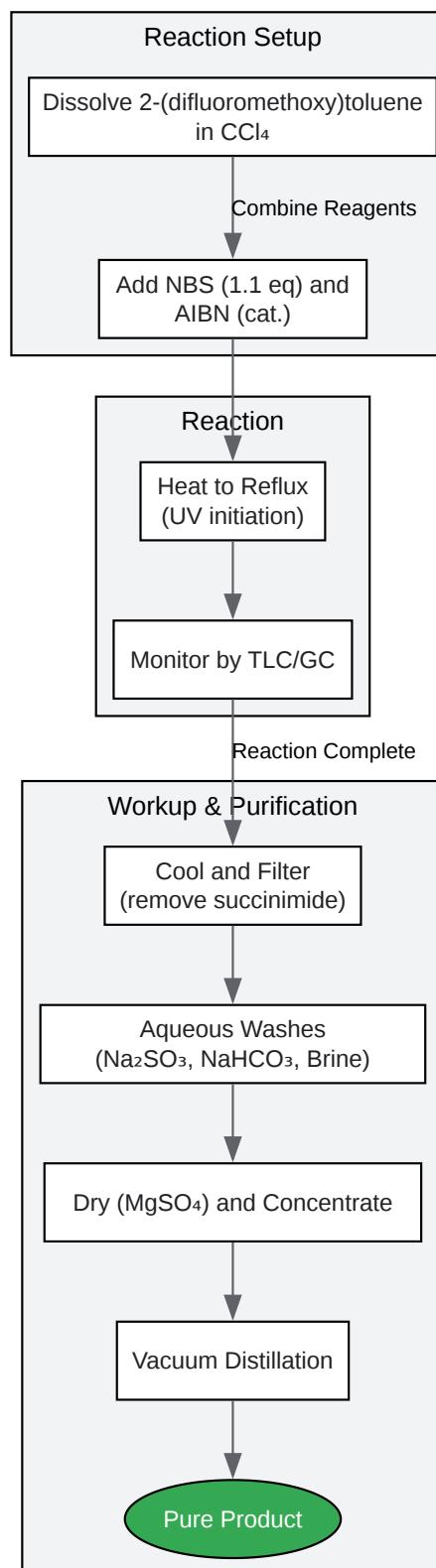
Property	Value	References
CAS Number	85684-64-6	[1] [3]
Molecular Formula	C ₈ H ₇ BrF ₂ O	[1] [3]
Molecular Weight	237.04 g/mol	[1] [3]
IUPAC Name	1-(bromomethyl)-2-(difluoromethoxy)benzene	[1]
Canonical SMILES	C1=CC=C(C(=C1)CBr)OC(F)F	[1]
Physical Form	Colorless to pale yellow liquid	[2]
Boiling Point	222 °C	
Density	1.555 g/cm ³	
Flash Point	108 °C	[1]
Refractive Index	1.518	

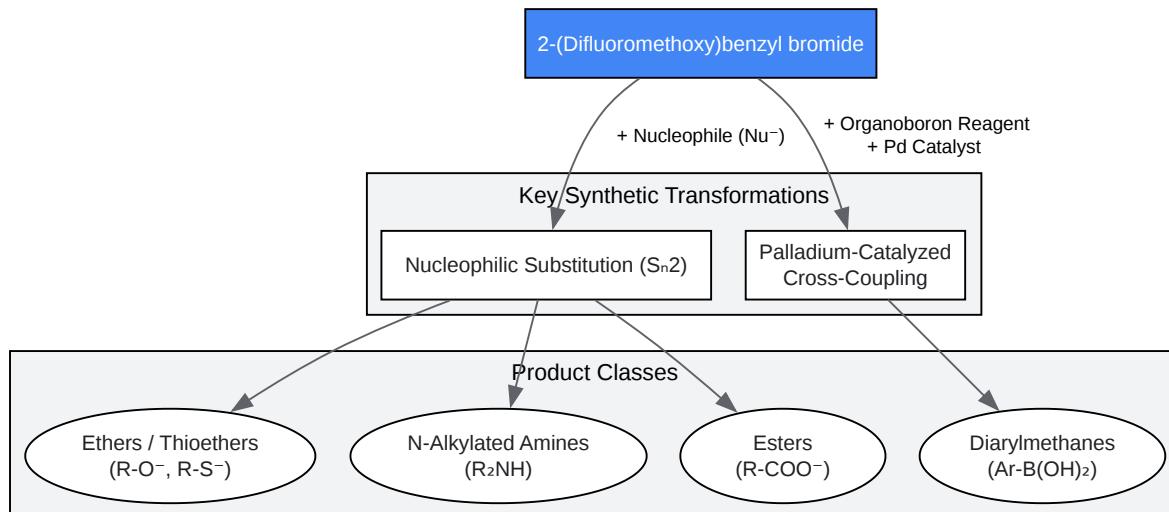
Synthesis of 2-(Difluoromethoxy)benzyl bromide

The primary synthetic route to **2-(Difluoromethoxy)benzyl bromide** is the radical bromination of the corresponding toluene derivative, 2-(difluoromethoxy)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-(Difluoromethoxy)toluene

This protocol is adapted from established methods for the benzylic bromination of substituted toluenes.[\[3\]](#)


Materials:


- 2-(Difluoromethoxy)toluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)toluene (1.0 eq.) in CCl₄.
- Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
- Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere. The reaction can be initiated by shining a UV lamp on the flask.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **2-(Difluoromethoxy)benzyl bromide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Difluoromethoxy)benzyl bromide | 85684-64-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349796#2-difluoromethoxy-benzyl-bromide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com